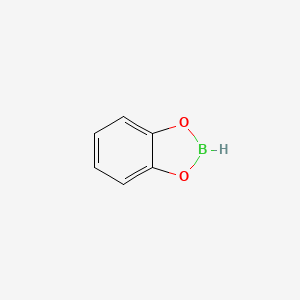
Catécholborane
Vue d'ensemble
Description
1,3,2-Benzodioxaborole is a useful research compound. Its molecular formula is C6H5BO2 and its molecular weight is 119.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Benzodioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Benzodioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèses de groupes fonctionnels et formations de liaisons carbone-carbone
Les organoboranes, y compris le catécholborane, sont des réactifs populaires utilisés pour les synthèses de groupes fonctionnels et les formations de liaisons carbone-carbone . Ils sont des intermédiaires polyvalents disponibles pour les chimistes organiciens .
Organoboranes chiraux
La chimie organique moderne utilise des organoboranes chiraux comme réactifs ou catalyseurs pour plusieurs transformations . Les deux dernières décennies ont vu des applications majeures des organoboranes chiraux comme réactifs ou catalyseurs .
Synthèses de composés fluoro-organiques
Le this compound est étudié pour la synthèse de composés fluoro-organiques . Cette application fait partie du domaine plus large de la chimie des organoboranes .
Préparation d'amides et de lactames macrocycliques
Le this compound trouve une application pour la préparation d'amides et de lactames macrocycliques à partir d'acides carboxyliques . Ce processus implique l'utilisation du this compound comme agent réducteur .
Conversion de β-hydroxycétones en syn-1,3-diols
Le this compound est utilisé comme agent réducteur stéréosélectif pour convertir les β-hydroxycétones en syn-1,3-diols . Il s'agit d'une application spécifique de ses propriétés réductrices .
Formation de vinylborane trans
Le this compound réagit avec l'alcyne par hydroboration pour former du vinylborane trans . Ce vinylborane trans est un précurseur de la réaction de Suzuki .
Synthèse asymétrique
Le this compound est utilisé dans la synthèse asymétrique, une méthode utilisée pour préparer des produits pharmaceutiques énantiomériquement purs . Cela comprend l'hydroboration asymétrique, la réduction asymétrique, l'allylboration et la crotylboration asymétriques, l'homologation asymétrique, l'énolboration asymétrique, les réactions d'ouverture de cycle asymétriques, etc. .
Couplage catalysé par les métaux de transition
Le couplage catalysé par les métaux de transition des organoboranes, y compris le this compound, est devenu une réaction privilégiée des chimistes industriels . Cela fait partie du domaine plus large de la chimie des organoboranes .
Mécanisme D'action
Target of Action
Catecholborane, also known as 1,3,2-Benzodioxaborole, is an organoboron compound that is primarily used in organic synthesis . The primary targets of Catecholborane are unsaturated bonds, such as those found in alkenes and alkynes .
Mode of Action
Catecholborane interacts with its targets (unsaturated bonds) through a process known as hydroboration . This process involves the addition of boron and hydrogen across the carbon-carbon double or triple bond . When Catecholborane is treated with a terminal alkyne, a trans vinylborane is formed .
Biochemical Pathways
The interaction of Catecholborane with unsaturated bonds affects several biochemical pathways. For instance, it can be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . Additionally, Catecholborane oxidatively adds to low valent metal complexes, affording boryl complexes .
Pharmacokinetics
It is known that catecholborane is a colorless liquid with a density of 1125 g/cm³, a melting point of 12 °C, and a boiling point of 50 °C at 50 mmHg
Result of Action
The result of Catecholborane’s action is the formation of organoboron compounds that are useful in various chemical reactions. For example, the product of its interaction with a terminal alkyne is a precursor to the Suzuki reaction . Moreover, Catecholborane can be used to convert β-hydroxy ketones to syn 1,3-diols .
Action Environment
The action of Catecholborane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, as its reactions typically require heating . Additionally, the presence of certain metal complexes can influence its reactivity . .
Analyse Biochimique
.
Biochemical Properties
Catecholborane may be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . It oxidatively adds to low valent metal complexes, affording boryl complexes
Molecular Mechanism
Catecholborane’s mechanism of action involves the oxidative addition to low valent metal complexes, affording boryl complexes
Metabolic Pathways
Catecholborane is involved in the hydroboration of alkynes, a process that is selective for the anti-Markovnikov product
Propriétés
InChI |
InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059769 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-07-7 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


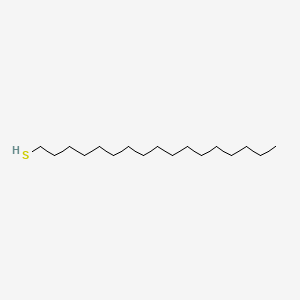
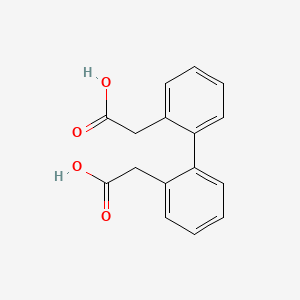
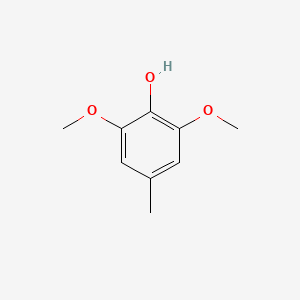


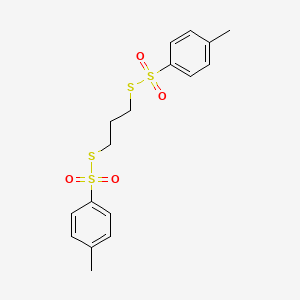
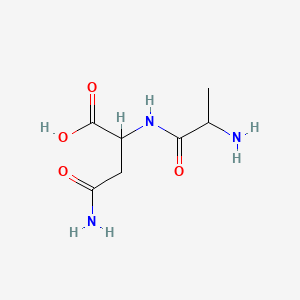

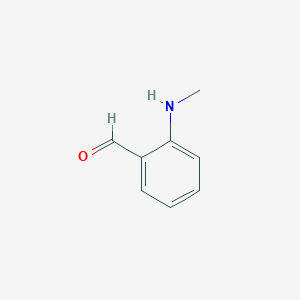
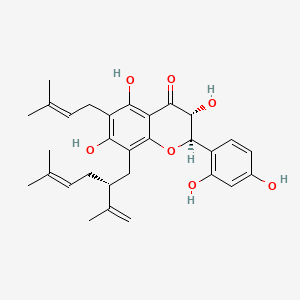
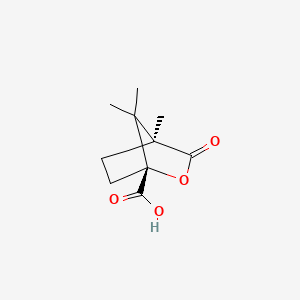


![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)
